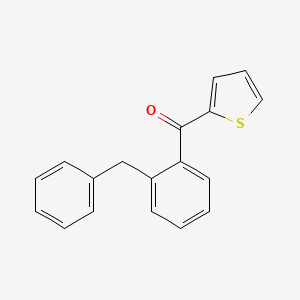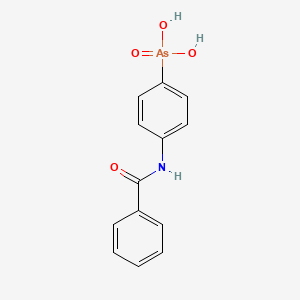
(4-Benzamidophenyl)arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzamidophenyl)arsonic acid is an organoarsenic compound with the molecular formula C13H12AsNO4. This compound contains an aromatic ring substituted with a benzamido group and an arsonic acid group. Organoarsenic compounds have been studied for their various applications in medicine, agriculture, and industry due to their unique chemical properties.
Méthodes De Préparation
The synthesis of (4-Benzamidophenyl)arsonic acid typically involves the reaction of 4-aminobenzoic acid with arsenic acid or its derivatives. One common method includes the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is efficient and eco-friendly, providing high yields of the desired product.
Analyse Des Réactions Chimiques
(4-Benzamidophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form arsenate derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsenite or arsine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(4-Benzamidophenyl)arsonic acid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in various organic reactions.
Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mécanisme D'action
The mechanism of action of (4-Benzamidophenyl)arsonic acid involves its interaction with cellular components, leading to the inhibition of essential enzymes and metabolic pathways. For example, it can inhibit bacterial glutamine synthetase, an enzyme crucial for the production of glutamine and the control of ammonia toxicity . This inhibition disrupts bacterial growth and survival.
Comparaison Avec Des Composés Similaires
(4-Benzamidophenyl)arsonic acid can be compared with other organoarsenic compounds such as:
Arsanilic acid: Used as a feed additive in veterinary medicine, it shares similar antimicrobial properties but differs in its specific applications and toxicity profile.
Arsenic trioxide: Used in the treatment of acute promyelocytic leukemia, it has a different mechanism of action and therapeutic application compared to this compound.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of organoarsenic chemistry in various fields.
Propriétés
Numéro CAS |
5425-69-4 |
|---|---|
Formule moléculaire |
C13H12AsNO4 |
Poids moléculaire |
321.16 g/mol |
Nom IUPAC |
(4-benzamidophenyl)arsonic acid |
InChI |
InChI=1S/C13H12AsNO4/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17,18)19/h1-9H,(H,15,16)(H2,17,18,19) |
Clé InChI |
GGFABJMUXLUODQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





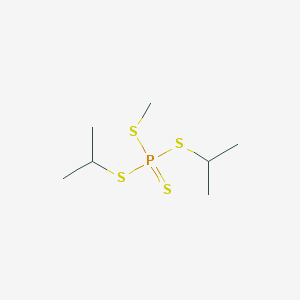
![[(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B14746901.png)
![N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14746902.png)

![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)

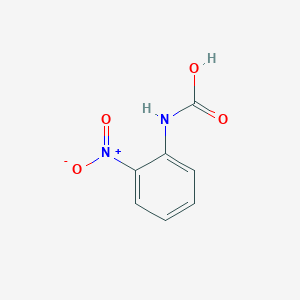
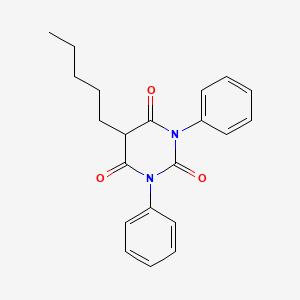
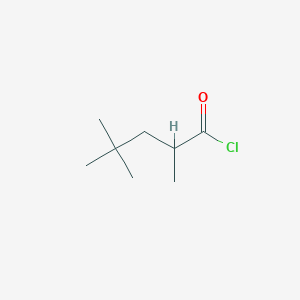
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)
